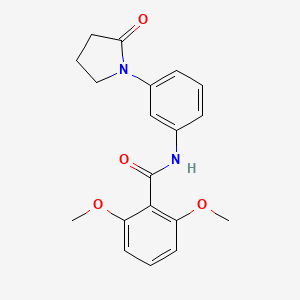

2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . Its unique structure and properties make it a promising candidate for drug discovery, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure also includes a benzene ring substituted with a carboxamide group .Chemical Reactions Analysis

While specific chemical reactions involving “2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not available, benzamides in general have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been used in the synthesis of various compounds with diverse biological activities .Wissenschaftliche Forschungsanwendungen

Chitin Synthesis Inhibition

This compound has been studied for its potential to inhibit chitin synthesis in insects. Chitin is a key structural component in the exoskeletons of insects, and its inhibition can disrupt their growth and development. A study has shown that derivatives of this compound, particularly those with certain substituents at the para-position of the 3-phenyl ring, can effectively inhibit chitin synthesis . This application is significant for developing new insecticides that target chitin synthesis pathways.

Antioxidant Activity

Benzamide derivatives, including those related to the compound , have been synthesized and evaluated for their antioxidant properties. These compounds have shown varying degrees of free radical scavenging and metal chelating activities, which are important for protecting cells from oxidative stress . The antioxidant potential of these compounds makes them candidates for further research in the field of oxidative stress-related diseases.

Antibacterial Activity

The antibacterial properties of benzamide derivatives have also been explored. These compounds have been tested against various gram-positive and gram-negative bacteria, showing different levels of growth inhibitory activity. The structure-activity relationship of these compounds provides valuable insights into designing new antibacterial agents .

Pesticide Development

The structural similarity of “2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” to other benzoylphenylureas, which are known insecticides, suggests its potential use in pesticide development. By inhibiting chitin synthesis, these compounds can act as effective pesticides, offering an alternative to traditional chemical pesticides .

Drug Discovery

Amide compounds, including benzamides, have been widely used in drug discovery. Their diverse biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties, make them valuable scaffolds for developing new therapeutic agents. The compound could be a starting point for the synthesis of novel drugs with improved efficacy and safety profiles .

Zukünftige Richtungen

Given its unique structure and properties, “2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a promising candidate for drug discovery, materials science, and organic synthesis. Future research could explore its potential applications in these fields. Additionally, in vivo biochemical tests of effective amides can be carried out in different fields of application .

Wirkmechanismus

Target of Action

It is known that compounds with a similar structure, such as benzoylphenylurea (bpu), inhibit chitin synthesis in insects

Mode of Action

For instance, benzoylphenylurea (BPU) inhibits chitin synthesis in insects . The exact interaction between 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide and its target requires further investigation.

Biochemical Pathways

Based on the potential target of action, it can be inferred that the compound may affect pathways related to chitin synthesis

Result of Action

Based on the potential target of action, it can be inferred that the compound may inhibit chitin synthesis, which could potentially lead to the disruption of insect growth and development

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-15-8-4-9-16(25-2)18(15)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNGSYUUIKYKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)

![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)

![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)

![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)